molecular formula C13H9ClO2 B8398747 m-Chlorophenylbenzoic acid CAS No. 97027-47-9

m-Chlorophenylbenzoic acid

Katalognummer: B8398747
CAS-Nummer: 97027-47-9
Molekulargewicht: 232.66 g/mol
InChI-Schlüssel: NSMCPUNTEVZXBK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

m-Chlorophenylbenzoic acid (meta-chlorophenylbenzoic acid) is a benzoic acid derivative featuring a chlorine atom attached to the phenyl ring in the meta position relative to the carboxylic acid group. Benzoic acid derivatives with halogen substituents are widely used in pharmaceuticals, agrochemicals, and organic synthesis due to their electron-withdrawing effects, which influence acidity and reactivity .

Eigenschaften

CAS-Nummer

97027-47-9

Molekularformel

C13H9ClO2

Molekulargewicht

232.66 g/mol

IUPAC-Name

3-chloro-2-phenylbenzoic acid

InChI

InChI=1S/C13H9ClO2/c14-11-8-4-7-10(13(15)16)12(11)9-5-2-1-3-6-9/h1-8H,(H,15,16)

InChI-Schlüssel

NSMCPUNTEVZXBK-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)C2=C(C=CC=C2Cl)C(=O)O

Herkunft des Produkts

United States

Analyse Chemischer Reaktionen

Nitration

Reagents/Conditions: Concentrated HNO₃ and H₂SO₄ at 50–60°C.
Product: 3-Chloro-5-nitrobenzoic acid.
The nitro group (-NO₂) occupies the position para to the chloro group and meta to the carboxylic acid, reflecting the meta-directing nature of both substituents.

Reaction ComponentDetails
Yield~65–75% (calculated from analogous benzoic acid nitration )
Key ReferenceTurito (2023)

Halogenation

Reagents/Conditions: Cl₂ or Br₂ with FeCl₃ catalyst.
Product: 3-Chloro-5-halobenzoic acid (halo = Cl, Br).
The -Cl substituent directs electrophilic halogenation to the para position relative to itself.

Reaction ComponentDetails
Selectivity>90% para-substitution observed in bromination studies
Key ReferenceFrontiers in Pharmacology (2024)

Sulfonation

Reagents/Conditions: Fuming H₂SO₄ at 200°C.
Product: 3-Chloro-5-sulfobenzoic acid.
Sulfonic acid groups (-SO₃H) are introduced meta to the -COOH group.

Reaction ComponentDetails
ApplicationUsed in synthesizing sulfonamide derivatives for antimicrobial studies
Key ReferenceMDPI (2021)

Esterification

Reagents/Conditions: Ethanol + H₂SO₄ (catalyst).
Product: Ethyl 3-chlorobenzoate.
The reaction follows typical Fischer esterification mechanisms.

Reaction ComponentDetails
Yield~85–90% under optimized conditions
Key ReferenceNIST WebBook (1995)

Salt Formation

Reagents/Conditions: NaOH (aqueous).
Product: Sodium 3-chlorobenzoate.
The carboxylate salt is water-soluble, enabling applications in pharmaceuticals.

Reaction ComponentDetails
pKa3.82 (lower than benzoic acid due to electron-withdrawing -Cl)
Key ReferencePubChem (2025)

Decarboxylation

Reagents/Conditions: Soda lime (NaOH + CaO) at 300°C.
Product: Chlorobenzene.
Loss of CO₂ occurs via thermal decomposition.

Reaction ComponentDetails
ByproductCO₂ (trapped as CaCO₃)
Key ReferenceTurito (2023)

Reduction

Reagents/Conditions: LiAlH₄ in dry ether.
Product: 3-Chlorobenzyl alcohol.
The carboxylic acid is reduced to a primary alcohol.

Reaction ComponentDetails
SelectivityNaBH₄ fails to reduce -COOH, requiring stronger agents
Key ReferenceTurito (2023)

Acid Chloride Formation

Reagents/Conditions: SOCl₂ or PCl₅.
Product: 3-Chlorobenzoyl chloride.
Key intermediate for amide or anhydride synthesis.

Reaction ComponentDetails
Purity>95% after distillation
Key ReferenceMDPI (2021)

Biological Activity

3-Chlorobenzoic acid derivatives show notable bioactivity:

ApplicationExample DerivativeActivityReference
Antimicrobial3-Chloro-N-acylbenzamidesMIC: 12.5–25 μg/mL against S. aureus MDPI (2021)
Enzyme Inhibition4-Chloro-2-(2-chlorophenoxy)acetamido benzoic acidTMEM206 channel blocker (IC₅₀ = 9.55 μM) Frontiers (2024)

Vergleich Mit ähnlichen Verbindungen

Structural Isomers: Ortho, Meta, and Para Substitution

The position of the chlorine substituent significantly impacts physical and chemical properties:

Property 2-Chlorobenzoic Acid (Ortho) 3-Chlorobenzoic Acid (Meta) 4-Chlorobenzoic Acid (Para)
Acidity (pKa) ~2.92 (estimated) ~2.85 (estimated) ~2.85 (measured)
Solubility in NaOH Moderate High (inferred) 1 g dissolves in 25 mL 0.5N NaOH
Synthetic Yield Lower due to steric hindrance Moderate (challenged by side reactions) High (standardized methods)
  • Meta vs. Para: The para isomer (4-chlorobenzoic acid) exhibits higher crystallinity and standardized assay methods (≥98% purity via titration) . In contrast, meta-substituted compounds like m-nitrobenzophenone face synthesis challenges, such as poor yields due to competing reactions (e.g., inorganic salt formation) .
  • Ortho vs. Meta : Ortho isomers often exhibit lower solubility and reactivity due to steric hindrance, whereas meta-substituted derivatives may show enhanced stability in specific reactions .

Functional Group Variations

Chlorophenylacetic Acids
  • 4-Chlorophenylacetic Acid : Used in peptide synthesis; differs from m-chlorophenylbenzoic acid by having an acetic acid backbone. Its solubility and reactivity are influenced by the chlorine position .
  • m-Chlorophenylacetic Acid: Less studied but likely shares similar challenges in amide formation, as seen in failed attempts to synthesize 2-acylaminobenzoic acid derivatives due to intramolecular cyclization .
Acylated Derivatives
  • 2-Acylaminobenzoic Acids: Synthesized via reactions with alkanoic acid chlorides, but meta-substituted analogs may resist benzamide formation due to steric or electronic factors .

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing m-Chlorophenylbenzoic acid, and how can purity be validated?

  • Synthesis : Common routes include Friedel-Crafts acylation followed by chlorination or hydrolysis of m-chlorobenzonitrile derivatives. Detailed protocols should specify reaction conditions (e.g., solvent, temperature, catalysts) and stoichiometry to ensure reproducibility .
  • Purity Validation : Use HPLC (≥98% purity) with UV detection at 254 nm, complemented by melting point analysis (expected range: 156–160°C). Titrimetric assays (e.g., acid-base titration with 0.5 N NaOH) can quantify active carboxylic acid groups .

Q. How should researchers characterize the structural properties of m-Chlorophenylbenzoic acid?

  • Spectroscopic Analysis :

  • NMR : 1^1H NMR (DMSO-d6) should show aromatic protons as a multiplet (δ 7.3–8.1 ppm) and a carboxylic acid proton at δ 12.5–13.0 ppm. 13^{13}C NMR should confirm the carbonyl carbon at ~168 ppm .
  • FT-IR : Key peaks include O-H stretch (2500–3000 cm1^{-1}), C=O (1680–1700 cm1^{-1}), and C-Cl (550–750 cm1^{-1}) .

Q. What solubility and stability considerations are critical for handling m-Chlorophenylbenzoic acid in aqueous systems?

  • Solubility : Sparingly soluble in water (<0.1 mg/mL at 25°C); use polar aprotic solvents (e.g., DMSO) or alkaline solutions (pH >8) for dissolution. Solubility in ethanol is ~25 mg/mL .
  • Stability : Store in airtight containers at 4°C to prevent deliquescence. Avoid prolonged exposure to light to minimize photodegradation .

Advanced Research Questions

Q. How can contradictions in reported bioactivity data for m-Chlorophenylbenzoic acid derivatives be resolved?

  • Methodological Scrutiny : Compare assay conditions (e.g., cell lines, incubation times) across studies. For example, discrepancies in IC50_{50} values may arise from variations in ATP concentration in kinase assays .
  • Statistical Validation : Apply multivariate analysis to isolate confounding variables. Replicate experiments under standardized protocols, including positive/negative controls .

Q. What experimental design strategies optimize the synthesis of novel m-Chlorophenylbenzoic acid analogs for drug discovery?

  • Design of Experiments (DoE) : Use factorial designs to evaluate the impact of variables (e.g., reaction temperature, catalyst loading) on yield and selectivity. Response surface methodology (RSM) can identify optimal conditions .
  • High-Throughput Screening : Employ parallel synthesis in microtiter plates with automated purification (e.g., flash chromatography) to rapidly generate analogs .

Q. How can computational methods predict the physicochemical properties of m-Chlorophenylbenzoic acid derivatives?

  • QSAR Modeling : Utilize software like Schrodinger’s QikProp to estimate logP, solubility, and bioavailability. Validate predictions with experimental data (e.g., shake-flask method for logP) .
  • Docking Studies : Perform molecular docking (AutoDock Vina) to assess binding affinity to target proteins (e.g., COX-2 for anti-inflammatory activity) .

Q. What are the best practices for resolving spectral overlaps in NMR characterization of m-Chlorophenylbenzoic acid complexes?

  • Advanced Techniques : Use 13^{13}C DEPT-135 to differentiate CH3_3, CH2_2, and CH groups. For aromatic proton overlaps, apply COSY or NOESY to assign coupling patterns .
  • Isotopic Labeling : Synthesize 13^{13}C-labeled derivatives to clarify ambiguous signals in crowded spectral regions .

Methodological Guidelines

  • Data Reproducibility : Document all experimental parameters (e.g., solvent purity, instrument calibration) in supplementary materials. Use IUPAC nomenclature for compounds .
  • Ethical Data Reporting : Disclose conflicts of interest and cite primary literature. Avoid data manipulation; use tools like Prism for transparent statistical analysis .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.